molecular formula C21H24N6O3 B2800950 1,3-dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 845800-72-8

1,3-dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2800950
CAS No.: 845800-72-8
M. Wt: 408.462
InChI Key: KYBNDLBUKQJRNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazopurine-2,4-dione class, characterized by a fused imidazo-purine core with substituents that modulate its pharmacological and physicochemical properties. The molecule features a 2-morpholinoethyl group at position 8, a phenyl group at position 7, and methyl groups at positions 1 and 2. These structural elements influence its interactions with targets such as serotonin receptors (e.g., 5-HT1A) and phosphodiesterases (PDEs), as well as its pharmacokinetic profile, including blood-brain barrier penetration and metabolic stability .

Properties

IUPAC Name

2,4-dimethyl-6-(2-morpholin-4-ylethyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-23-18-17(19(28)24(2)21(23)29)27-14-16(15-6-4-3-5-7-15)26(20(27)22-18)9-8-25-10-12-30-13-11-25/h3-7,14H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBNDLBUKQJRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCN4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that the compound has shown activity against p 388 leukemia, suggesting it may interact with cellular components involved in cell proliferation or survival.

Biochemical Pathways

Given its observed antitumor activity, it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair.

Pharmacokinetics

Its solubility in water suggests it may have good bioavailability

Result of Action

The compound has shown activity against P 388 leukemia, indicating it may have antitumor effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The compound is soluble in water, suggesting it may be stable in aqueous environments.

Biological Activity

1,3-Dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. Its unique structural features suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple substituents that contribute to its biological activity. The key characteristics include:

  • Imidazo[2,1-f]purine core : Provides a framework for biological interactions.
  • Morpholinoethyl group : Enhances solubility and may influence receptor binding.
  • Dimethyl and phenyl substitutions : Potentially modulate pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit phosphodiesterase (PDE) enzymes, which play a critical role in cellular signaling pathways. In particular, it has shown activity against PDE4B and PDE10A, which are implicated in mood regulation and cognitive functions .
  • Receptor Modulation : It acts as a ligand for serotonin receptors (5-HT1A and 5-HT7), influencing neurotransmitter systems involved in anxiety and depression .

Pharmacological Effects

The pharmacological effects of this compound have been investigated in various studies:

  • Antidepressant Activity : In vivo studies demonstrated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant-like effects in forced swim tests (FST) in mice . These effects were shown to surpass those of standard anxiolytic medications such as diazepam.
  • Anxiolytic Properties : The compound's ability to modulate serotonin receptors suggests potential applications in treating anxiety disorders .

Case Studies

Several studies have explored the biological activity of related compounds within the imidazo[2,1-f]purine family:

  • Study on Antidepressant Properties :
    • A series of derivatives were synthesized and evaluated for their affinity towards serotonin receptors. The most potent compounds demonstrated significant antidepressant effects in animal models .
  • Pharmacokinetic Studies :
    • Research involving micellar electrokinetic chromatography (MEKC) assessed the lipophilicity and metabolic stability of these compounds. Results indicated favorable pharmacokinetic profiles conducive to therapeutic use .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructural FeaturesBiological Activity
1,3-DimethylxanthineLacks morpholinoethyl groupCaffeine-like stimulant
8-EthyltheophyllineContains ethyl groupMild diuretic effects
3-MorpholinoethylxanthineSimilar morpholino substitutionLimited receptor interaction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between the target compound and analogs:

Compound Key Substituents Molecular Weight Key Findings Reference
Target Compound : 1,3-Dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4-dione - 8: 2-Morpholinoethyl
- 7: Phenyl
- 1,3: Methyl
498.59 Potential 5-HT1A receptor partial agonism; moderate lipophilicity for CNS penetration. Morpholino group may reduce off-target effects compared to piperazine derivatives.
AZ-853 - 8: 4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl
- 1,3: Methyl
~528 (estimated) Stronger 5-HT1A agonism than AZ-861; better brain penetration due to balanced lipophilicity. Induces weight gain and lowers blood pressure.
AZ-861 - 8: 4-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)butyl
- 1,3: Methyl
~582 (estimated) Higher metabolic stability but weaker brain penetration than AZ-853. Exhibits lipid metabolism disturbances.
Compound 3i - 8: 5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl
- 1,3,7: Methyl
~550 (estimated) Most potent antidepressant activity (2.5–5 mg/kg in mice). Fluorine enhances 5-HT1A/5-HT7 receptor affinity. Low PDE4B/PDE10A inhibition.
8-(4-Ethylphenyl) Analog - 8: 4-Ethylphenyl
- 3: 2-Morpholinoethyl
498.59 Similar molecular weight to target compound but reduced receptor affinity due to bulky 4-ethylphenyl group. Likely lower CNS activity.
Compound 5 (Zagórska et al.) - 8: 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl ~560 (estimated) Dual 5-HT1A/PDE4B inhibition; promising anxiolytic activity. Dimethoxyisoquinoline enhances PDE4B binding.
8-(2-Hydroxyphenyl) Derivative - 8: 2-Hydroxyphenyl
- 1,3: Methyl
387.39 Lower molecular weight and higher polarity (pKa ~9.11) limit CNS penetration. Hydroxyphenyl may introduce hydrogen bonding but reduce metabolic stability.

Functional and Pharmacological Insights

  • 5-HT1A Receptor Affinity: The target compound’s morpholinoethyl group provides moderate lipophilicity, balancing receptor binding and brain penetration. In contrast, AZ-853 and AZ-861’s piperazinylalkyl chains enhance 5-HT1A affinity but introduce cardiovascular side effects (e.g., hypotension) . Fluorinated derivatives (e.g., AZ-861, Compound 3i) show stronger receptor activation due to electron-withdrawing effects, which stabilize ligand-receptor interactions .
  • Phosphodiesterase Inhibition: Most imidazopurine-2,4-dione derivatives exhibit weak PDE4B/PDE10A inhibition. Compound 5 is an exception, with dimethoxyisoquinoline enhancing PDE4B binding .
  • Pharmacokinetics: Morpholinoethyl and hydroxyethyl substituents (e.g., CAS 796886-59-4) improve solubility but may reduce metabolic stability compared to lipophilic groups like phenethyl . Piperazine-containing analogs (AZ-853/AZ-861) have longer half-lives but require careful dosing to avoid sedation and lipid disturbances .

Structural Activity Relationships (SAR)

  • Position 8 Modifications: Alkyl chains with terminal amines (e.g., morpholinoethyl, piperazinylbutyl) enhance 5-HT1A binding. Bulky aryl groups (e.g., 4-ethylphenyl) reduce affinity . Fluorine or trifluoromethyl groups on arylpiperazine improve metabolic stability and receptor selectivity .
  • Position 7 Substituents: Phenyl groups are optimal for 5-HT1A binding; substitutions (e.g., p-cyanophenyl in Compound 70) alter electronic properties but may reduce efficacy .
  • Position 1 and 3 Methyl Groups :

    • Critical for maintaining the imidazopurine core conformation. Removal or substitution (e.g., benzyl in Compound 45) disrupts receptor interactions .

Q & A

Q. Key Findings :

  • Benzyl groups increase affinity but reduce selectivity due to hydrophobic interactions with 5-HT2A .
  • Morpholinoethyl balances affinity and selectivity, likely due to hydrogen bonding with Ser159 in 5-HT1A .

Basic: What safety/toxicology studies are critical before advancing to in vivo models?

Answer:

  • hERG Inhibition : Patch-clamp assays to assess cardiac liability (IC50 > 10 µM preferred) .
  • Cytotoxicity : Screening in HEK293 or primary hepatocytes .
  • Acute Toxicity : Single-dose studies in rodents (LD50 determination) .

Advanced: How can contradictory data on adenosine receptor activity be resolved?

Answer: Contradictions arise from assay conditions:

  • Species Differences : Human A1 vs. rat A1 receptor binding (e.g., 10-fold lower affinity in rat) .
  • Membrane Preparation : Crude vs. purified receptor membranes alter ligand accessibility .
    Resolution :
  • Use recombinant receptors (e.g., CHO cells expressing human A1) for standardized assays .
  • Validate with functional assays (e.g., cAMP modulation) .

Basic: What computational tools model the compound’s ADMET properties?

Answer:

  • ADMET Predictor : Estimates logP, solubility, and CYP inhibition .
  • SwissADME : Predicts bioavailability (e.g., 70% oral bioavailability due to moderate logD) .
  • ProtoX : Simulates metabolite formation (e.g., morpholine ring oxidation) .

Advanced: How does the compound’s 3D conformation impact its mechanism of action?

Answer:

  • X-ray Crystallography : Rarely available; instead, use molecular dynamics (MD) simulations (e.g., GROMACS) to study conformational flexibility .
  • Key Insight : The morpholinoethyl group adopts a gauche conformation in aqueous solution, enabling optimal interaction with receptor pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.